![molecular formula C10H19Br B6149039 1-(bromomethyl)-4-propylcyclohexane, Mixture of diastereomers CAS No. 141604-71-9](/img/no-structure.png)
1-(bromomethyl)-4-propylcyclohexane, Mixture of diastereomers
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Overview
Description
Diastereomers are a type of stereoisomer . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters and are not mirror images of each other . Diastereomers can have different physical properties and often different chemical reactivity .
Synthesis Analysis
The synthesis of diastereomers often involves the reaction of a compound with multiple chiral centers . The specific synthesis process can vary depending on the compound and the desired diastereomer .Molecular Structure Analysis
Diastereomers differ in the spatial arrangement of atoms. If a compound has two or more stereocenters, it can have multiple diastereomers . Each stereocenter gives rise to two different configurations, thus typically increasing the number of stereoisomers .Chemical Reactions Analysis
Diastereomers can exhibit different chemical reactivities. This is because they have different spatial arrangements of atoms, which can affect how they react with other compounds .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties such as melting points, boiling points, and densities . They can also exhibit different chemical reactivities .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-4-propylcyclohexane, Mixture of diastereomers involves the bromination of 4-propylcyclohexene followed by reduction of the resulting bromoalkene to obtain the desired product as a mixture of diastereomers.", "Starting Materials": ["4-propylcyclohexene", "N-bromosuccinimide (NBS)", "Acetone", "Sodium borohydride (NaBH4)", "Methanol", "Hydrochloric acid (HCl)"], "Reaction": ["Step 1: Bromination of 4-propylcyclohexene", "4-propylcyclohexene is dissolved in acetone and N-bromosuccinimide (NBS) is added to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The resulting mixture contains 1-bromo-4-propylcyclohexene as a mixture of diastereomers.", "Step 2: Reduction of 1-bromo-4-propylcyclohexene", "The mixture of diastereomers obtained in step 1 is dissolved in methanol and sodium borohydride (NaBH4) is added to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The resulting mixture contains 1-(bromomethyl)-4-propylcyclohexane as a mixture of diastereomers.", "Step 3: Separation of diastereomers", "The mixture of diastereomers obtained in step 2 is treated with hydrochloric acid (HCl) to obtain the individual diastereomers. The diastereomers can be separated by column chromatography or fractional distillation."] } | |
CAS RN |
141604-71-9 |
Product Name |
1-(bromomethyl)-4-propylcyclohexane, Mixture of diastereomers |
Molecular Formula |
C10H19Br |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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